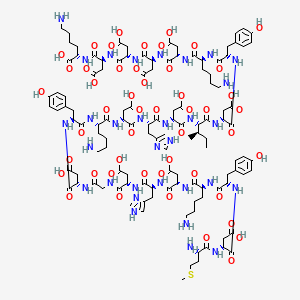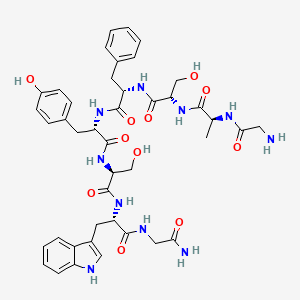
3X FLAG Peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3X FLAG Peptide is a synthetic peptide with a 3-time repeated DYKXXD motif.
Applications De Recherche Scientifique
Polymer for Peptide Tag Recognition : A study by Gómez-Arribas et al. (2020) developed molecularly imprinted polymers (MIPs) selective to the FLAG tag by hierarchical imprinting, offering an efficient and cost-effective alternative for bioaffinity columns in biotechnology applications (Gómez-Arribas et al., 2020).
Binding Protein Identification in V. Cholerae : Research by Shin et al. (2020) discovered a FLAG-antibody-reactive protein in Vibrio cholerae, which can be useful for protein abundance measurements and protein-protein interaction studies in living cells (Shin et al., 2020).
Protein-complexes Purification : Koskela et al. (2020) developed a method for the isolation of 3x FLAG-tagged proteins from Synechocystis, allowing for the fast isolation of low abundant protein complexes with excellent purity (Koskela et al., 2020).
Binding Specificity of Anti-FLAG M2 Antibody : A study by Srila and Yamabhai (2013) used phage display technology to identify critical amino acid residues responsible for the binding of FLAG peptide to the anti-FLAG M2 antibody (Srila & Yamabhai, 2013).
Chimeric High-Affinity Anti-FLAG Antibody : Ikeda et al. (2017) developed a chimeric high-affinity anti-FLAG antibody for improved immunohistochemical analysis, particularly useful in mouse tissue studies (Ikeda et al., 2017).
Peptide Therapeutics : The study by Fosgerau and Hoffmann (2015) highlights the growing interest in peptides in pharmaceutical research and development, including the exploration of new peptide design routes (Fosgerau & Hoffmann, 2015).
Magnetic Imprinted Polymers for FLAG-Tagpeptide Recognition : Lafuente-González et al. (2023) reported the development of molecularly imprinted polymers (MIPs) selective to the FLAG® tag, offering an efficient and simple method in protein purification using FLAG® tag (Lafuente-González et al., 2023).
Site-Specific Gene Editing Using Peptide Nucleic Acids (PNAs) : Research by Ricciardi et al. (2018) discusses the potential of PNAs in targeted gene editing, highlighting their application in the treatment of genetic disorders (Ricciardi et al., 2018).
Monoclonal Antibody Sequencing : Peng et al. (2021) presented a method for the sequencing of monoclonal antibodies, including the anti-FLAG-M2 mouse monoclonal antibody, which is essential for understanding antigen binding and therapeutic use (Peng et al., 2021).
Propriétés
Formule moléculaire |
C₁₂₀H₁₆₉N₃₁O₄₉S |
|---|---|
Poids moléculaire |
2861.87 |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C120H169N31O49S/c1-4-56(2)98(119(198)150-84(49-96(174)175)117(196)139-72(37-59-21-27-64(154)28-22-59)106(185)134-68(15-7-11-32-123)103(182)145-81(46-93(168)169)114(193)147-83(48-95(172)173)116(195)148-82(47-94(170)171)115(194)146-78(43-90(162)163)110(189)135-69(120(199)200)16-8-12-33-124)151-118(197)85(50-97(176)177)149-108(187)74(39-61-52-127-55-130-61)141-113(192)80(45-92(166)167)144-101(180)66(13-5-9-30-121)132-104(183)70(35-57-17-23-62(152)24-18-57)137-109(188)76(41-88(158)159)131-86(155)53-128-100(179)75(40-87(156)157)142-107(186)73(38-60-51-126-54-129-60)140-112(191)79(44-91(164)165)143-102(181)67(14-6-10-31-122)133-105(184)71(36-58-19-25-63(153)26-20-58)138-111(190)77(42-89(160)161)136-99(178)65(125)29-34-201-3/h17-28,51-52,54-56,65-85,98,152-154H,4-16,29-50,53,121-125H2,1-3H3,(H,126,129)(H,127,130)(H,128,179)(H,131,155)(H,132,183)(H,133,184)(H,134,185)(H,135,189)(H,136,178)(H,137,188)(H,138,190)(H,139,196)(H,140,191)(H,141,192)(H,142,186)(H,143,181)(H,144,180)(H,145,182)(H,146,194)(H,147,193)(H,148,195)(H,149,187)(H,150,198)(H,151,197)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,199,200)/t56-,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,98+/m1/s1 |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)N |
Séquence |
One Letter Code: MDYKDHDGDYKDHDIDYKDDDDK |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





